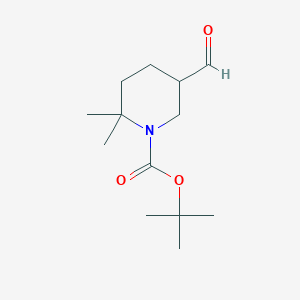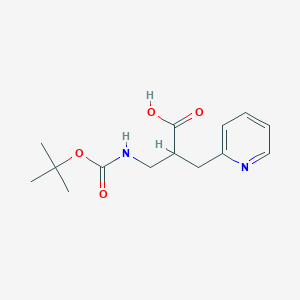
6-(2-Aminoethyl)-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Aminoethyl)-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride is a synthetic organic compound that belongs to the class of dihydropyrimidinones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride typically involves multi-step organic reactions. One common method involves the condensation of pyridine-2-carbaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one. This intermediate is then reacted with ethylenediamine under controlled conditions to yield the final product, which is subsequently converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
6-(2-Aminoethyl)-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted aminoethyl derivatives.
科学的研究の応用
6-(2-Aminoethyl)-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of 6-(2-Aminoethyl)-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)-3,4-dihydropyrimidin-4-one: Lacks the aminoethyl group, which may affect its reactivity and applications.
6-(2-Aminoethyl)-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one: The non-dihydrochloride form, which may have different solubility and stability properties.
Uniqueness
6-(2-Aminoethyl)-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride is unique due to its combination of a pyridine ring and an aminoethyl group, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H14Cl2N4O |
|---|---|
分子量 |
289.16 g/mol |
IUPAC名 |
4-(2-aminoethyl)-2-pyridin-2-yl-1H-pyrimidin-6-one;dihydrochloride |
InChI |
InChI=1S/C11H12N4O.2ClH/c12-5-4-8-7-10(16)15-11(14-8)9-3-1-2-6-13-9;;/h1-3,6-7H,4-5,12H2,(H,14,15,16);2*1H |
InChIキー |
QLMOKAWAZRQVSQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=NC(=CC(=O)N2)CCN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butylN-[(2-hydroxy-3-methylphenyl)methyl]carbamate](/img/structure/B13503663.png)
![9-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13503668.png)



![2-[3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-cyano-8-methyl-4H-3,1-benzoxazin-4-one](/img/structure/B13503689.png)

![[2,3'-Bipyrrolidin]-2'-one hydrochloride](/img/structure/B13503699.png)


![(2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoic acid](/img/structure/B13503714.png)



